2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

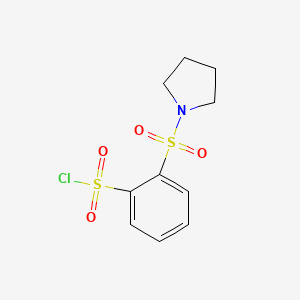

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S2 and a molecular weight of 309.79 g/mol . It is characterized by the presence of a pyrrolidine ring and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

The synthesis of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride groups . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Des Réactions Chimiques

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, also known as 2-(1-pyrrolidinylsulfonyl)benzenesulfonyl chloride, is a chemical compound with potential applications in various scientific fields [1, 3]. It has the molecular formula C10H12ClNO4S2 and a molecular weight of 309.8 g/mol .

Scientific Research Applications

This compound is used in:

- Medicinal Chemistry Sulfonamide derivatives, including this compound, have demonstrated antimicrobial activity by targeting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. These compounds are also investigated for their anticancer properties, with studies showing their ability to induce apoptosis in cancer cell lines, suggesting potential as therapeutic agents in oncology.

- Material Science As a reagent in the synthesis of functionalized polymers, this compound enhances properties like thermal stability and mechanical strength. Sulfonamide-based polymers have exhibited improved resistance to heat and chemical degradation, making them suitable for applications in harsh environments.

- Analytical Chemistry The compound serves as a reagent for the derivatization of amines and alcohols, enhancing detection sensitivity during chromatographic analyses. It has been employed in HPLC methods to analyze pharmaceutical compounds by improving their chromatographic behavior and detection limits.

Safety and Hazards

This compound is classified as a hazardous substance . It is known to cause severe skin burns and eye damage and may cause respiratory irritation .

- H314: Causes severe skin burns and eye damage.

- H335: May cause respiratory irritation.

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

- P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P316: Get emergency medical help immediately.

- P319: Get medical help if you feel unwell.

- P321: Specific treatment (see on this label).

- P363: Wash contaminated clothing before reuse.

- P403+P233: Store in a well-ventilated place. Keep container tightly closed.

- P405: Store locked up.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Mécanisme D'action

The mechanism of action of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparaison Avec Des Composés Similaires

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

Benzene-1-sulfonyl chloride: Lacks the pyrrolidine ring, making it less versatile in certain reactions.

Pyrrolidine-1-sulfonyl chloride: Lacks the benzene ring, which affects its reactivity and applications.

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the pyrrolidine ring and two sulfonyl chloride groups, which provide a balance of reactivity and stability for various applications .

Activité Biologique

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, with the chemical formula C10H12ClNO4S2 and CAS number 921160-84-1, is a sulfonamide derivative that has garnered interest in various fields, particularly medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a benzene sulfonyl group, which contributes to its unique chemical properties. The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Substitution : The reaction of pyrrolidine with benzene sulfonyl chloride under basic conditions.

- Optimization Techniques : Use of solvents like dichloromethane or toluene and bases such as triethylamine to improve yield and purity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of metalloproteases, which are implicated in various pathological conditions such as cancer and cardiovascular diseases .

- Antiviral Properties : Research indicates that similar sulfonamide compounds exhibit antiviral activities against viruses like SARS-CoV-2, suggesting potential for further exploration .

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties, making it a candidate for drug development against bacterial infections.

- Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, with IC50 values comparable to standard chemotherapeutics .

- Structure-Activity Relationship (SAR) : The presence of the pyrrolidine moiety has been linked to enhanced biological activity through improved binding affinity to target proteins .

Data Table: Biological Activity Overview

Future Directions

The ongoing research into this compound suggests several avenues for future studies:

- Drug Development : Further investigation into its pharmacokinetics and toxicity profiles could lead to the development of new therapeutic agents.

- Modification Studies : Exploring structural modifications could enhance its selectivity and efficacy against specific biological targets.

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRDOYDJIXCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.